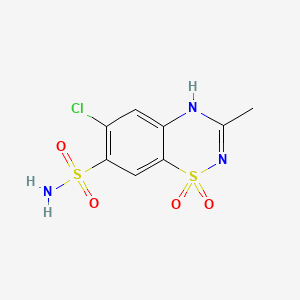
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide: is a chemical compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The compound is known for its various pharmacological activities and is used in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a sulfonamide derivative with a chlorinated aromatic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding sulfone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as alkyl or aryl halides, under conditions such as reflux in an appropriate solvent.
Major Products:
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown potential in medicinal chemistry for its antihypertensive, diuretic, and antimicrobial properties. It is being investigated for its use in the treatment of hypertension and other cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets in the body. For example, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This action helps to reduce blood pressure and alleviate edema. The compound may also interact with other molecular pathways, such as enzyme inhibition, to exert its therapeutic effects.
Comparison with Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative with similar diuretic properties.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: A compound with similar pharmacological activities, used in the treatment of hypertension and edema.
Uniqueness: 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1025-75-8 |
|---|---|
Molecular Formula |
C8H8ClN3O4S2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H8ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
UYVDLZFIIVODJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















